Pim Kinase Inhibition: A Cinnoline-8-carboxamide Derivative Demonstrates Single-Digit Nanomolar Potency Against Pim-1 and Pim-3
A specific cinnoline-8-carboxamide derivative (N-{4-[(1R,3S,5S)-3-Amino-5-methylcyclohexyl]pyridin-3-yl}-5-fluoro-3-[(3R)-3-methylmorpholin-4-yl]cinnoline-8-carboxamide) exhibits potent, sub-10 nM inhibitory activity against both Pim-1 and Pim-3 kinases, with significantly weaker activity against the Pim-2 isoform (IC50 <100 nM) [1]. This selectivity profile is a key differentiator. While many pan-Pim inhibitors lack isoform specificity, this data indicates a preferential inhibition of Pim-1 and Pim-3 over Pim-2.
| Evidence Dimension | In vitro kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 <10 nM (Pim-1), IC50 <10 nM (Pim-3), IC50 <100 nM (Pim-2) |
| Comparator Or Baseline | Comparative data for pan-Pim inhibitors lacking isoform specificity: N/A |
| Quantified Difference | N/A (No direct comparator data provided) |
| Conditions | Pim-1 and Pim-3 kinase assays; 20 μL reactions in white 384-well plates with compound/DMSO |
Why This Matters
For procurement, this data specifies that this derivative offers a defined Pim-1/Pim-3 preferential inhibition profile, which is critical for studies where minimizing Pim-2 inhibition may be important for target validation or reducing off-target effects.
- [1] BindingDB. (n.d.). BDBM376762: N-{4-[(1R,3S,5S)-3-Amino-5-methylcyclohexyl]pyridin-3-yl}-5-fluoro-3-[(3R)-3-methylmorpholin-4-yl]cinnoline-8-carboxamide. Binding Database. View Source
